2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide
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Overview
Description
2,4-Dichloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene. This reaction produces an intermediate, 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine, which is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-chloro-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and nitro group on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives with substituted functional groups replacing the chlorine atoms or nitro group.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions used.
Scientific Research Applications
2,4-Dichloro-N-(2-chloro-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides, including this compound, are known to inhibit nuclear factor-B and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes . This modulation of cellular pathways can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine
- 2,4-Dichloro-1-nitrobenzene
- Niclosamide
Uniqueness
2,4-Dichloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(10(15)5-7)13(19)17-12-4-2-8(18(20)21)6-11(12)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZYPFIIRHVPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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